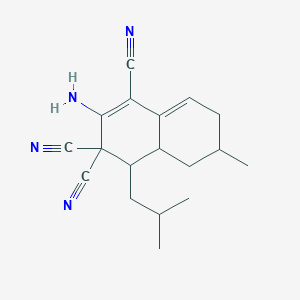![molecular formula C20H13ClN2S B6060621 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMT1 inhibitor and has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia.
Mécanisme D'action
The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile involves the inhibition of DMT1, a protein that plays a key role in iron uptake in the body. DMT1 is responsible for transporting iron across the cell membrane and into the body's tissues. By inhibiting DMT1, this compound reduces iron uptake and can potentially treat iron overload disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile include the inhibition of DMT1, which reduces iron uptake in the body. This compound has been shown to be effective in reducing iron overload in animal models, and it has the potential to be used as a treatment for iron overload disorders in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in lab experiments include its ability to inhibit DMT1 and reduce iron uptake in the body. This compound has been shown to be effective in reducing iron overload in animal models, and it has the potential to be used as a treatment for iron overload disorders in humans. However, there are also limitations to using this compound in lab experiments, including the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile. One direction is to further investigate its potential use as a treatment for iron overload disorders in humans. Another direction is to study its effects on other proteins involved in iron uptake and metabolism. Additionally, research could be conducted to determine its safety and efficacy in combination with other treatments for iron overload disorders. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile involves the reaction of 4-chlorobenzaldehyde, thiourea, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia. Iron overload disorders are caused by an accumulation of iron in the body, which can lead to organ damage and other health problems. This compound has been shown to inhibit the activity of DMT1, a protein that plays a key role in iron uptake in the body. By inhibiting DMT1, this compound can reduce iron uptake and potentially treat iron overload disorders.
Propriétés
IUPAC Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2S/c21-18-11-9-16(10-12-18)19-14-24-20(23-19)17(13-22)8-4-7-15-5-2-1-3-6-15/h1-12,14H/b7-4+,17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSQMRLRYONVQW-AQHRCUNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)